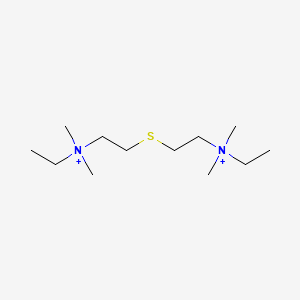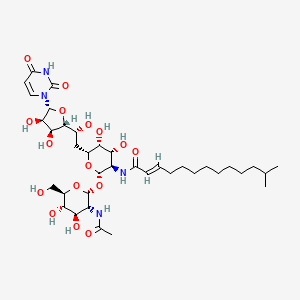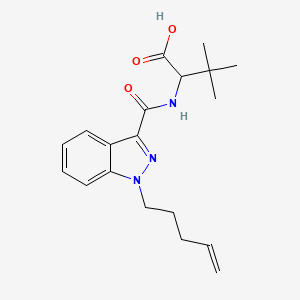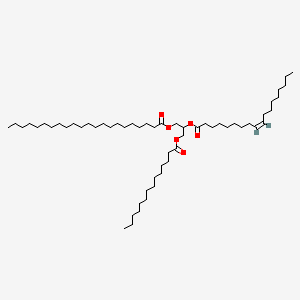
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol is a triacylglycerol compound. It contains myristic acid at the sn-1 position, oleic acid at the sn-2 position, and docosanoic acid at the sn-3 position . This compound is a type of glycerolipid, which is a class of lipids that play essential roles in biological membranes and energy storage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol involves esterification reactions where myristic acid, oleic acid, and docosanoic acid are sequentially esterified to the glycerol backbone. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using lipases, which offer regioselectivity and milder reaction conditions compared to chemical synthesis. The use of immobilized lipases in a solvent-free system can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, often catalyzed by lipases or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Transesterification: Methanol or ethanol can be used as alcohol donors, with catalysts such as sodium methoxide or lipases.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids (myristic acid, oleic acid, docosanoic acid) and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Applications De Recherche Scientifique
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol is used in various scientific research applications:
Lipid Biochemistry: It serves as a model compound for studying lipid metabolism and the role of triacylglycerols in biological systems.
Food Chemistry: It is used to study the formation mechanisms of monochloropropanediol (MCPD) fatty acid diesters in refined oils.
Pharmaceutical Development: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis and transesterification reactions .
Similar Compounds:
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains palmitic acid instead of docosanoic acid at the sn-3 position.
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid instead of docosanoic acid at the sn-2 position.
Uniqueness: this compound is unique due to the presence of docosanoic acid, a long-chain fatty acid, at the sn-3 position. This structural feature may influence its physical properties, such as melting point and solubility, and its biological interactions compared to other triacylglycerols .
Propriétés
Formule moléculaire |
C57H108O6 |
|---|---|
Poids moléculaire |
889.5 g/mol |
Nom IUPAC |
[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] docosanoate |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-24-26-27-28-29-31-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-30-25-23-20-17-14-11-8-5-2/h25,30,54H,4-24,26-29,31-53H2,1-3H3/b30-25- |
Clé InChI |
SCJKAJUAZPTDRO-JVCXMKTPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
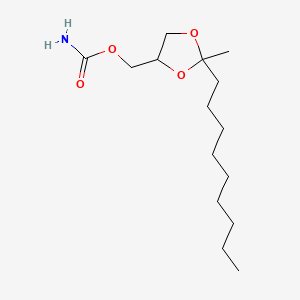
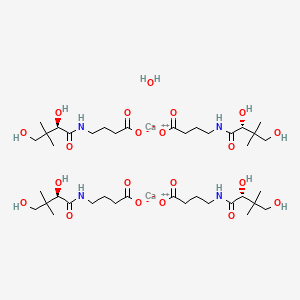
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)




![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)

